molecular formula C25H21FN2O4S B11278760 3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

3'-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B11278760
M. Wt: 464.5 g/mol
InChI Key: PSSYJVCVTMHINA-UHFFFAOYSA-N
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Description

3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often requiring specific catalysts and controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can interact with biological targets through hydrogen bonding and π-π interactions, while the thiazolidine ring may participate in covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique spiro structure of 3’-(3,4-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone sets it apart from other compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21FN2O4S

Molecular Weight

464.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1'-[(4-fluorophenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-12-20(13-17(16)2)28-23(29)15-33(31,32)25(28)21-5-3-4-6-22(21)27(24(25)30)14-18-8-10-19(26)11-9-18/h3-13H,14-15H2,1-2H3

InChI Key

PSSYJVCVTMHINA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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